

APD597: A Potent GPR119 Agonist for Investigating Incretin and Insulin Secretion Pathways

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Compound of Interest

Compound Name: APD597

Cat. No.: B1665132

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Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes due to its strategic expression in pancreatic β -cells and intestinal enteroendocrine L- and K-cells.[1][2][3] Activation of GPR119 leads to a dual antihyperglycemic effect: the direct stimulation of glucose-dependent insulin secretion from pancreatic β -cells and the indirect potentiation of insulin release through the secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic peptide (GIP), from the gut.[2][3][4] **APD597** is a potent and orally bioavailable small-molecule agonist of GPR119, making it a valuable tool for studying the signaling pathways and therapeutic potential of this receptor.[5][6]

This document provides detailed application notes and experimental protocols for utilizing **APD597** to investigate GPR119 signaling in cellular and preclinical models.

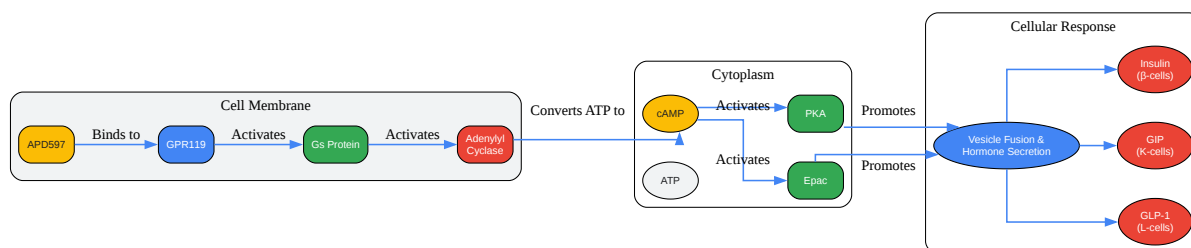
Data Presentation

The following table summarizes the in vitro potency of **APD597** and a representative GPR119 agonist, AR231453.

Compound	Assay	Cell Line/System	Species	EC50	Reference
APD597	cAMP Accumulation	HTRF Assay	Human	46 nM	[5][7]
APD597	cAMP Accumulation	HTRF Assay	Rat	421 nM	[5]
AR231453	Insulin Release	HIT-T15 Cells	Hamster	3.5 nM	[4][8]

GPR119 Signaling Pathway

Activation of GPR119 by an agonist like **APD597** initiates a well-defined signaling cascade. The receptor couples to the stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP levels is the key second messenger that mediates the downstream physiological effects, including the potentiation of GLP-1, GIP, and insulin secretion.[2][3]



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Caption: GPR119 signaling cascade initiated by **APD597**.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of **APD597** on GPR119 signaling.

cAMP Accumulation Assay

This protocol is adapted from Li et al. (2024) and is designed to measure the **APD597**-induced increase in intracellular cAMP in cells expressing GPR119.[\[2\]](#)

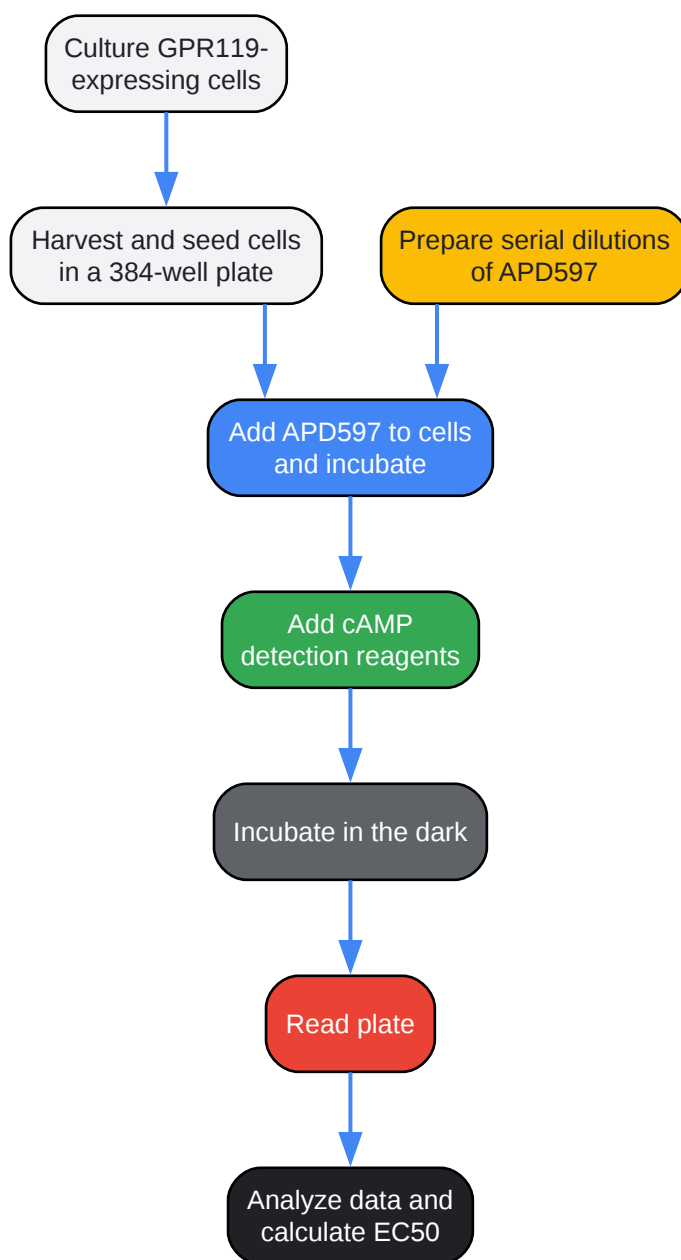
Materials:

- HEK293 cells stably expressing human GPR119 (or other suitable cell line)
- Cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- Phosphate-Buffered Saline (PBS)
- Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX)
- **APD597**
- cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)
- 384-well white microplates

Protocol:

- **Cell Culture:** Culture HEK293-hGPR119 cells in DMEM supplemented with 10% FBS until they reach 80-90% confluency.
- **Cell Seeding:** Harvest the cells and resuspend them in stimulation buffer. Seed 6,000 cells per well in a 384-well plate.
- **Compound Preparation:** Prepare serial dilutions of **APD597** in stimulation buffer.

- **Compound Addition:** Add 5 μ L of the diluted **APD597** solutions to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration).
- **Incubation:** Incubate the plate at room temperature for 30 minutes.
- **cAMP Detection:** Add the cAMP detection reagents (e.g., cAMP Eu Cryptate reagent and cAMP d2 antibody for an HTRF assay) to each well according to the manufacturer's instructions.
- **Final Incubation:** Incubate the plate at room temperature in the dark for 1 hour.
- **Data Acquisition:** Read the plate using a suitable plate reader (e.g., PerkinElmer).
- **Data Analysis:** Generate a dose-response curve by plotting the signal against the logarithm of the **APD597** concentration. Calculate the EC50 value using a non-linear regression model.



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Caption: Workflow for the cAMP accumulation assay.

GLP-1 Secretion Assay

This protocol is a general method for measuring GLP-1 secretion from enteroendocrine L-cells (e.g., GLUTag or NCI-H716 cells) in response to a GPR119 agonist.^{[9][10][11][12]}

Materials:

- GLUTag or NCI-H716 cells
- Cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- Krebs-Ringer Bicarbonate (KRB) buffer
- **APD597**
- DPP-IV inhibitor (e.g., sitagliptin)
- GLP-1 ELISA kit
- 24-well plates

Protocol:

- Cell Culture: Seed GLUTag or NCI-H716 cells in 24-well plates and culture until they form a confluent monolayer.
- Pre-incubation: Wash the cells twice with KRB buffer. Pre-incubate the cells in KRB buffer for 30-60 minutes at 37°C.
- Compound Preparation: Prepare solutions of **APD597** at various concentrations in KRB buffer. Include a vehicle control. It is recommended to add a DPP-IV inhibitor to the buffer to prevent GLP-1 degradation.
- Stimulation: Remove the pre-incubation buffer and add the **APD597**-containing KRB buffer to the cells.
- Incubation: Incubate the plate at 37°C for 1-2 hours.
- Supernatant Collection: Collect the supernatants from each well.
- GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatants using a GLP-1 ELISA kit according to the manufacturer's instructions.

- Data Analysis: Plot the measured GLP-1 concentration against the **APD597** concentration to generate a dose-response curve and determine the EC50 value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol outlines a method to assess the potentiation of glucose-stimulated insulin secretion by **APD597** in pancreatic β -cell lines (e.g., MIN6 or INS-1 cells).[\[4\]](#)[\[8\]](#)[\[10\]](#)

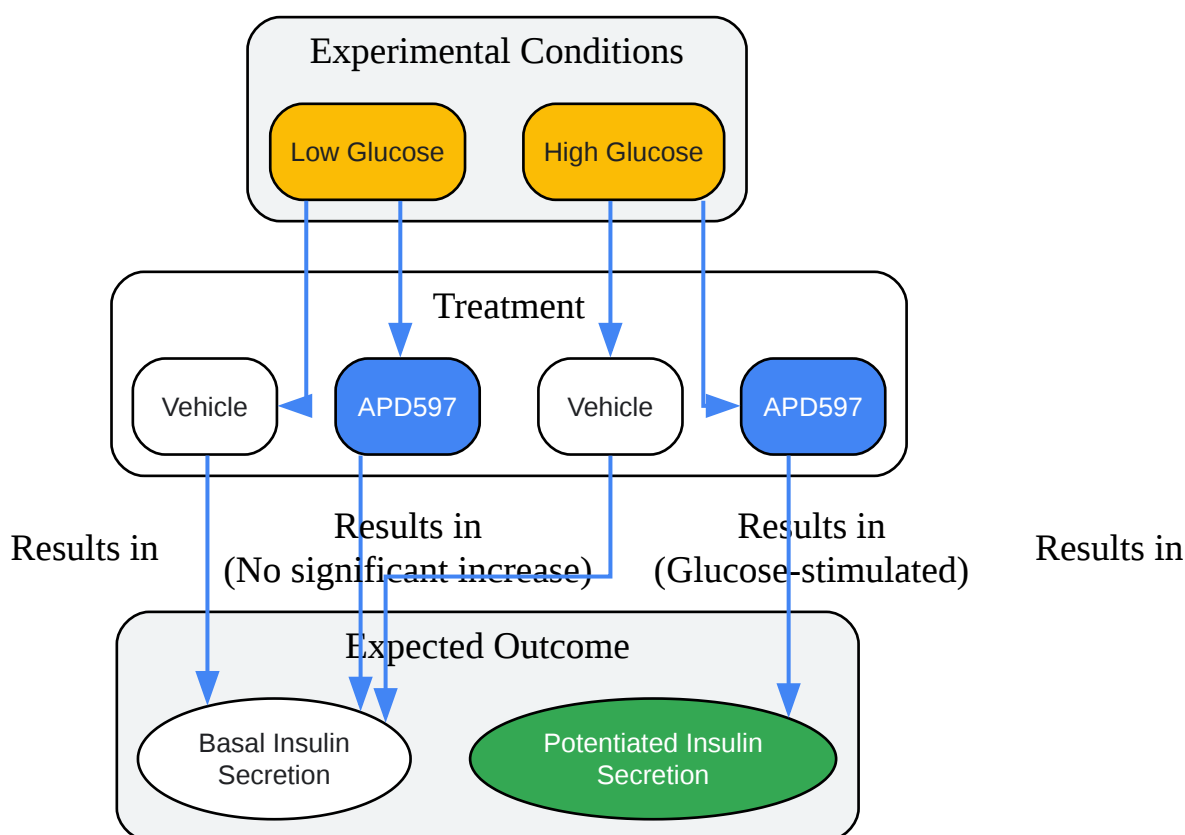
Materials:

- MIN6 or INS-1 cells
- Cell culture medium (e.g., RPMI-1640)
- Fetal Bovine Serum (FBS)
- Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
- Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM)
- **APD597**
- Insulin ELISA kit
- 24-well plates

Protocol:

- Cell Culture: Seed MIN6 or INS-1 cells in 24-well plates and culture to the desired confluency.
- Pre-incubation: Wash the cells with KRB buffer containing low glucose (2.8 mM). Pre-incubate the cells in this buffer for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.
- Compound and Glucose Preparation: Prepare KRB buffer containing either low (2.8 mM) or high (16.7 mM) glucose. Within each glucose condition, prepare solutions with varying concentrations of **APD597**. Include vehicle controls for both low and high glucose conditions.

- Stimulation: Remove the pre-incubation buffer and add the prepared **APD597** and glucose-containing KRB buffers to the respective wells.
- Incubation: Incubate the plate at 37°C for 1-2 hours.
- Supernatant Collection: Collect the supernatants from each well.
- Insulin Measurement: Measure the insulin concentration in the supernatants using an insulin ELISA kit following the manufacturer's protocol.
- Data Analysis: Plot the measured insulin concentration against the **APD597** concentration for both low and high glucose conditions to demonstrate the glucose-dependent effect of **APD597** on insulin secretion.



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Caption: Logical flow of a glucose-stimulated insulin secretion assay.

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